- Ligand Design for Luminescent Lanthanide-Containing MetallopolymersInorganic Chemistry, 2016, 55(20), 9954-9963,
Cas no 95-12-5 (Bicyclo2.2.1hept-5-en-2-ylmethanol)
95-12-5 structure
Bicyclo2.2.1hept-5-en-2-ylmethanol Properties
Names and Identifiers
-
- Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- 5-Norbornene-2-methanol,mixture of endo and exo
- 2-Hydroxymethyl-5-norbornene
- 5-Norborene-2-methanol
- 5-norbornene-2-methanol(NMO)mixture of endo and exo
- 5-Norbornen-2-methanol (mixture of isomers)
- 5-Norbornene-2-methanol
- 5-bicyclo[2.2.1]hept-2-enylmethanol
- Bicyclo[2.2.1]hept-5-ene-2-methanol (mixture of isomers)
- Bicyclo[2.2.1]hept-5-ene-2-methanol
- Cyclol
- 5-Hydroxymethyl-2-norbornene
- 5-Norbornene 2-methanol
- Bicyclo(2.2.1)hept-5-ene-2-methanol
- 5-Hydroxymethylbicyclo(2.2.1)hept-2-ene
- 2-(Hydroxymethyl)bicyclo(2.2.1)hept-5-ene
- LUMNWCHHXDUKFI-UHFFFAOYSA-N
- 5-Hydroxymethylbicyclo[2.2.1]hept-2-ene
- 2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-ene
- norbornen-5-methanol
- 5-norbornen-
- 5-Norbornene-2-methanol (6CI, 7CI, 8CI)
- 2-Norbornen-5-methanol
- 5-(Hydroxymethyl)bicyclo[2.2.1]hept-2-ene
- [Bicyclo[2.2.1]hept-5-en-2-yl]methanol
- Norbornene-5-methyl alcohol
- NSC 403110
- DTXSID3038698
- N43L8J2KTL
- DB-003096
- NS00040437
- DS-18405
- UNII-N43L8J2KTL
- NSC-403110
- AKOS009156947
- J-802157
- SY015570
- 30421-42-2
- STL563998
- F1995-0286
- AI3-08981
- bicyclo-[2,2,1]-hept-5-en-2-yl-methyl alcohol
- EN300-246230
- Bicyclo[2.2.1]5-heptene-2-methanol
- EINECS 202-392-0
- (4s)-bicyclo[2.2.1]hept-5-en-2-ylmethanol
- FD14041
- 2-bicyclo[2.2.1]hept-5-enylmethanol
- NSC403110
- MFCD00167571
- F16263
- Exo-5-norbornene-2-methanol(exo)
- SCHEMBL33077
- N0979
- 5-norbornen-2-methanol
- 95-12-5
- 5-Norbornene-2-yl methanol
- {bicyclo[2.2.1]hept-5-en-2-yl}methanol
- CS-0114684
- 5-norbornen -2-methanol
- 5-Norbornene-2-methanol, mixture of isomers
- 5-hydroxy methyl-2-norbornene
- +Expand
-
- MFCD00167571
- LUMNWCHHXDUKFI-UHFFFAOYSA-N
- 1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2
- OCC1C2CC(C=C2)C1
Computed Properties
- 124.08900
- 1
- 1
- 1
- 124.089
- 9
- 140
- 0
- 0
- 3
- 0
- 0
- 1
- 1.2
- nothing
- 0
- 20.2
Experimental Properties
- 1.19090
- 20.23000
- n20/D 1.500(lit.)
- 97 °C/20 mmHg(lit.)
- 0.2±0.8 mmHg at 25°C
- Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Not determined
- Not determined
- 1.027 g/mL at 25 °C(lit.)
Bicyclo2.2.1hept-5-en-2-ylmethanol Security Information
- GHS07
- 3
- S36/37/39-S45
- R20/21/22
- Xn
- H302 + H312 + H332
- P280
- warning
- Sealed in dry,2-8°C
- 20/21/22
- Warning
Bicyclo2.2.1hept-5-en-2-ylmethanol Customs Data
- 2906199090
-
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Bicyclo2.2.1hept-5-en-2-ylmethanol Price
Bicyclo2.2.1hept-5-en-2-ylmethanol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate , Carbon monoxide Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Dimethyl sulfoxide , Water ; 20 h, 10 bar, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
Reference
- Discrete iron complexes for the selective catalytic reduction of aromatic, aliphatic, and α,β-unsaturated aldehydes under water-gas shift conditionsChemistry - A European Journal, 2012, 18(50), 15935-15939,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium borohydride ; 20 min, 25 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones to Alcohols through Ball Milling with NaBH4European Journal of Organic Chemistry, 2009, (21), 3567-3572,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: Isopropanol ; 12 h, 120 °C; 120 °C → rt
Reference
- Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2'-bpyO)(H2O)]Journal of Organic Chemistry, 2018, 83(4), 2274-2281,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium carbonate , Chlorosulfonyl isocyanate Solvents: Dichloromethane ; rt; 20 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 1 h
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxideTetrahedron Letters, 2003, 44(4), 733-735,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Dichloromethane , Tetrahydrofuran ; 2 min, 0 °C; 2 h, rt
Reference
- LiAlH4-induced reductive dephosphonylation of α,α-dialkyl triethyl β-phosphonyl esters: mechanistic study and synthetic applicationSynlett, 2012, 23(6), 863-866,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: 1,4-Naphthalenedicarbonitrile Solvents: Acetonitrile , Water
Reference
- Photoinduced single-electron-transfer (set)-initiated oxidative cleavage of benzylic ether protecting group: a mild and efficient procedureSynthetic Communications, 1988, 18(18), 2309-14,
Synthetic Circuit 19
Reaction Conditions
1.1 -78 °C; 2 h, -78 °C → rt; rt → 45 °C; 8 h, 45 °C
1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol , Water ; 1 h, rt
Reference
- Synthesis and Characterization of Lithium-Ion Conductive Membranes with Low Water PermeationChemistry of Materials, 2007, 19(10), 2473-2482,
Synthetic Circuit 20
Bicyclo2.2.1hept-5-en-2-ylmethanol Raw materials
- 5-Norbornen-2-carboxylic acid
- Ethyl 2-(diethoxyphosphinyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Bicyclo[2.2.1]hept-2-ene, 5-[(phenylmethoxy)methyl]-
- 5-Norbornene-2-carboxaldehyde
- exo-5-Norbornenecarboxylic acid
Bicyclo2.2.1hept-5-en-2-ylmethanol Preparation Products
Bicyclo2.2.1hept-5-en-2-ylmethanol Suppliers
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier
(CAS:95-12-5)
LEI JING LI
15102714773
1178380033@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:95-12-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:95-12-5)
A LA DING
anhua.mao@aladdin-e.com
Bicyclo2.2.1hept-5-en-2-ylmethanol Related Literature
-
Xiaohui He,Zhilong Han,Yingping Yang,Suli Wang,Guangshui Tu,Shengmei Huang,Feng Zhang,Defu Chen RSC Adv. 2017 7 55977
-
Sung Ho Kim,Marcus A. Worsley,Carlos A. Valdez,Swanee J. Shin,Christoph Dawedeit,Tom Braun,Theodore F. Baumann,Stephan A. Letts,Sergei O. Kucheyev,Kuang Jen J. Wu,Juergen Biener,Joe H. Satcher,Alex V. Hamza RSC Adv. 2012 2 8672
-
Yan-Ping Zhang,Wei-Wei Li,Bai-Xiang Li,Hong-Liang Mu,Yue-Sheng Li Dalton Trans. 2015 44 7382
-
Valerii G. Dryuk,Viktor G. Kartsev Russ. Chem. Rev. 1999 68 183
-
5. Chiroptical studies of bicyclic α-diketonesTadeusz Po?oński,Zbigniew Dauter J. Chem. Soc. Perkin Trans. 1 1986 1781
-
F. Muttach,N. Muthmann,D. Reichert,L. Anh?user,A. Rentmeister Chem. Sci. 2017 8 7947
-
Sarit Dutta,Matthew A. Wade,Dylan J. Walsh,Damien Guironnet,Simon A. Rogers,Charles E. Sing Soft Matter 2019 15 2928
-
Pablo García-Aznar,Jorge Escorihuela Org. Biomol. Chem. 2022 20 6400
-
Christof Domnick,Frank Eggert,Stephanie Kath-Schorr Chem. Commun. 2015 51 8253
-
Timothy C. Mauldin,Michael R. Kessler J. Mater. Chem. 2010 20 4198
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-12-5)5-Norbornene-2-methanol
99%
200KG
discuss personally
Amadis Chemical Company Limited
(CAS:95-12-5)Bicyclo2.2.1hept-5-en-2-ylmethanol
99%/99%
500g/1kg
151.0/302.0